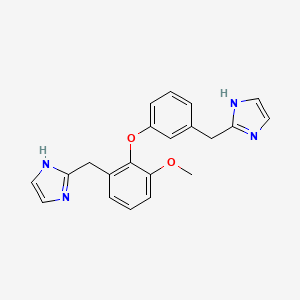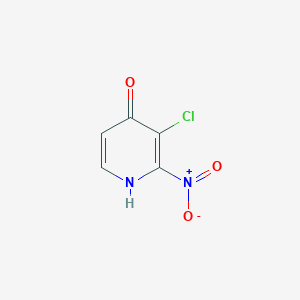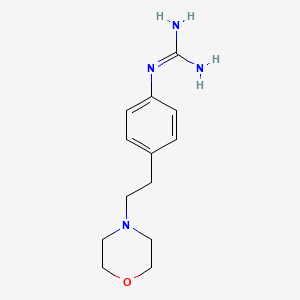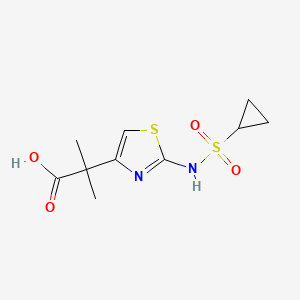
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanesulfonamido group. One common synthetic route includes the reaction of a thioamide with α-haloketones under basic conditions to form the thiazole ring. The cyclopropanesulfonamido group can then be introduced through nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of bacterial enzymes, reduction of inflammation, or induction of apoptosis in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid include other thiazole derivatives such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
N-(thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity. The uniqueness of this compound lies in its specific combination of the cyclopropanesulfonamido group with the thiazole ring, which imparts distinct biological activities and chemical properties
Eigenschaften
Molekularformel |
C10H14N2O4S2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14N2O4S2/c1-10(2,8(13)14)7-5-17-9(11-7)12-18(15,16)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
RZSMBYXAQKBFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


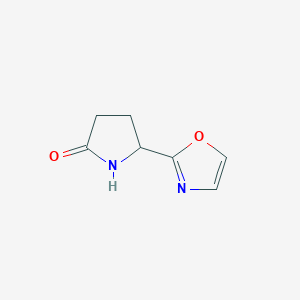

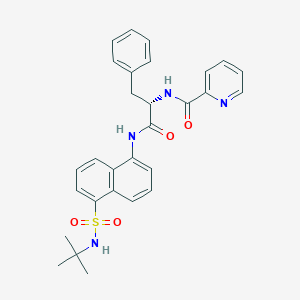

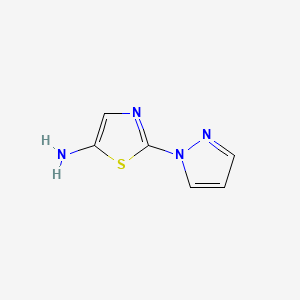
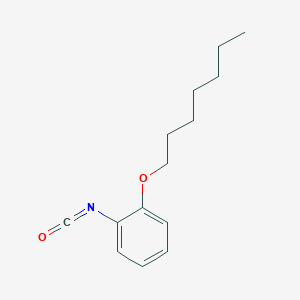

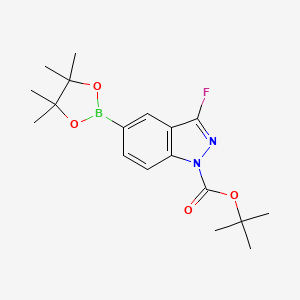
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
